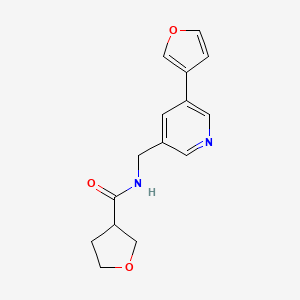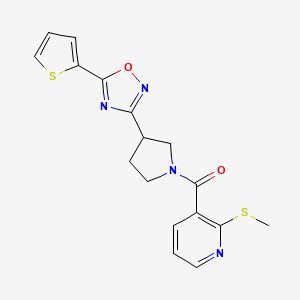
(2-(甲硫基)吡啶-3-基)(3-(5-(噻吩-2-基)-1,2,4-噁二唑-3-基)吡咯烷-1-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Methylthio)pyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that incorporates multiple heterocyclic structures. Its synthesis and applications have been explored in various fields of chemistry, biology, and medicine due to its unique structural properties.
科学研究应用
(2-(Methylthio)pyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone has diverse applications in scientific research:
Chemistry: Its unique structure makes it a subject of study in heterocyclic chemistry.
Biology: Potential use as a ligand in biochemical assays to study protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (2-(Methylthio)pyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. It starts with the construction of the core pyridin-3-yl and thiophen-2-yl components, followed by the introduction of the oxadiazol-3-yl and pyrrolidin-1-yl groups. Each step requires careful control of reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may utilize batch or continuous flow processes. Key considerations include the optimization of reaction times and conditions to maximize efficiency and reduce costs. High-performance liquid chromatography (HPLC) and other purification techniques are used to ensure the final product meets stringent quality standards.
化学反应分析
Types of Reactions:
Oxidation: The thiol group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyridin-3-yl ring can be subjected to reduction under appropriate conditions to form dihydropyridine derivatives.
Substitution: Various electrophilic and nucleophilic substitution reactions can modify the pyridin-3-yl and oxadiazol-3-yl rings.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkyl halides, and other electrophilic or nucleophilic agents.
Major Products Formed: The major products depend on the reaction type and conditions. For instance, oxidation of the thiol group forms sulfoxides or sulfones, while reduction of the pyridin-3-yl ring yields dihydropyridine derivatives.
作用机制
The compound exerts its effects through various molecular targets and pathways, depending on its application:
Biochemical Assays: Binds to specific proteins or enzymes, affecting their activity.
Therapeutic Uses: May interfere with cellular pathways involved in disease progression, such as inhibiting microbial growth or inducing apoptosis in cancer cells.
相似化合物的比较
Pyridinyl derivatives: Similar in terms of the pyridin-3-yl core but differ in other substituents.
Thiophen-2-yl derivatives: Share the thiophen-2-yl ring but vary in additional functional groups.
Oxadiazol-3-yl derivatives: Commonly used in medicinal chemistry for their bioactive properties.
Uniqueness: (2-(Methylthio)pyridin-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone's uniqueness lies in its combination of multiple heterocyclic rings and functional groups, offering a distinct profile of chemical reactivity and biological activity. This makes it a valuable compound for targeted scientific research and industrial applications.
属性
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c1-24-16-12(4-2-7-18-16)17(22)21-8-6-11(10-21)14-19-15(23-20-14)13-5-3-9-25-13/h2-5,7,9,11H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTURBDQHKNKCHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
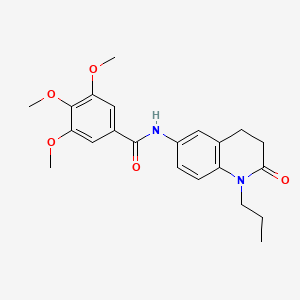
![2,4-Dimethyl-6-{[1-(2,3,4-trimethoxybenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2444756.png)
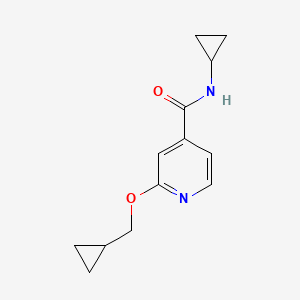
![8-(2-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2444760.png)
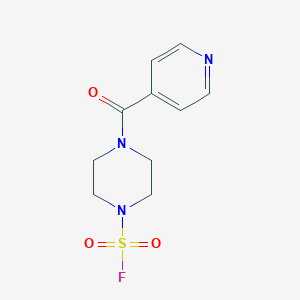

![N-(3-acetamidophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2444766.png)
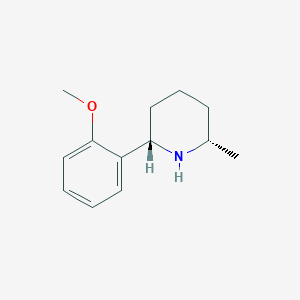
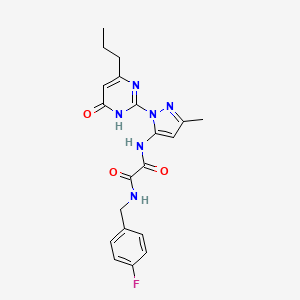
![4-[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE](/img/structure/B2444772.png)

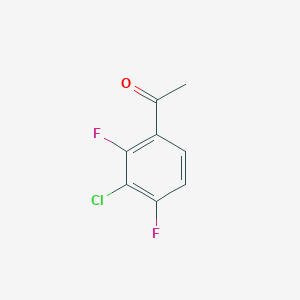
![methyl 2-(8-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2444775.png)
